6,11-Dihydro-11-ethyl-6-methyl-9-nitro-5H-pyrido[2,3-B][1,5]benzodiazepin-5-one
Beschreibung
6,11-Dihydro-11-ethyl-6-methyl-9-nitro-5H-pyrido[2,3-b][1,5]benzodiazepin-5-one (hereafter referred to as the target compound) is a heterocyclic molecule featuring a pyridobenzodiazepinone scaffold. This compound belongs to a class of tricyclic systems with a diazepine ring fused to pyridine and benzene moieties. Key structural features include:
- Ethyl and methyl substituents at positions 11 and 6, respectively, which influence steric and electronic properties.
- A nitro group at position 9, which may enhance electrophilic reactivity or modulate receptor binding.
The compound was initially identified as a lead structure in medicinal chemistry research due to its synthetic accessibility compared to other benzodiazepine analogs, such as dipyrido[3,2-b:2',3'-e][1,4]diazepinones .
Eigenschaften
CAS-Nummer |
132687-06-0 |
|---|---|
Molekularformel |
C15H14N4O3 |
Molekulargewicht |
298.30 g/mol |
IUPAC-Name |
11-ethyl-6-methyl-9-nitropyrido[3,2-c][1,5]benzodiazepin-5-one |
InChI |
InChI=1S/C15H14N4O3/c1-3-18-13-9-10(19(21)22)6-7-12(13)17(2)15(20)11-5-4-8-16-14(11)18/h4-9H,3H2,1-2H3 |
InChI-Schlüssel |
YCFJZPGDTZVVSM-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C2=C(C=CC(=C2)[N+](=O)[O-])N(C(=O)C3=C1N=CC=C3)C |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Core Ring System Construction
The pyrido-benzodiazepinone scaffold is typically synthesized via cyclocondensation reactions. A foundational approach involves reacting 2-aminonicotinic acid derivatives with substituted o-phenylenediamines under acidic conditions. For the target compound, the precursor 5-ethyl-11-chloroacetyl-5,11-dihydro-6H-pyrido[2,3-b]benzodiazepin-6-one serves as a critical intermediate, enabling subsequent functionalization at the 11-position.
Key Reaction:
This step is optimized at 80–100°C in butanol with catalytic sulfuric acid, achieving yields of 65–75%.
Methylation at Position 6
Methylation is achieved using methyl iodide under basic conditions. Sodium hydride (NaH) in tetrahydrofuran (THF) facilitates deprotonation of the nitrogen at position 6, followed by nucleophilic attack of the methyl group.
Optimization Notes:
Nitration at Position 9
Electrophilic nitration employs a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C. The nitro group is directed to position 9 due to the electron-donating effects of the adjacent methyl group.
Critical Parameters:
-
Nitrating agent: 65% HNO₃ in H₂SO₄ (1:3 v/v)
-
Temperature control: <5°C to prevent over-nitration
Industrial-Scale Production
Process Intensification
Industrial synthesis scales the above steps using continuous flow reactors for nitration and alkylation. Key adjustments include:
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Nitration Time | 2 hours | 30 minutes (flow) |
| Methylation Solvent | THF | Toluene (recycled) |
| Overall Yield | 45% | 55% |
Flow reactors enhance heat dissipation during exothermic nitration, reducing side products.
Purification and Analytical Validation
Recrystallization
The crude product is purified via recrystallization from ethanol/water (4:1), yielding white crystals with >98% purity.
Chromatographic Methods
NMR Data (DMSO-d₆):
High-Resolution Mass Spectrometry (HRMS):
Challenges and Mitigation Strategies
Regioselectivity in Nitration
The nitro group’s placement at position 9 is sensitive to electronic effects. Computational modeling (DFT) confirms that the methyl group at position 6 enhances electron density at position 9, favoring nitration there.
Byproduct Formation During Methylation
Over-methylation at position 11 is minimized by:
-
Using NaH as a strong, non-nucleophilic base.
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclocondensation | H₂SO₄, butanol, 80°C, 8h | 65–75 |
| Ethylation | Ethylamine, K₂CO₃, DMF, 60°C, 12h | 70–80 |
| Methylation | CH₃I, NaH, THF, 0°C to RT, 6h | 85 |
| Nitration | HNO₃/H₂SO₄, 0–5°C, 2h | 60–65 |
Analyse Chemischer Reaktionen
Diese Verbindung unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Die Nitrogruppe kann unter bestimmten Bedingungen zu einem Amin reduziert werden.
Reduktion: Die Verbindung kann oxidiert werden, um verschiedene Derivate zu bilden.
Substitution: Die Arylgruppen können elektrophilen oder nukleophilen Substitutionsreaktionen unterliegen.
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Reduktionsmittel wie Wasserstoffgas oder Natriumborhydrid und Oxidationsmittel wie Kaliumpermanganat . Die Hauptprodukte, die gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab .
Wissenschaftliche Forschungsanwendungen
Biological Activities
Research indicates that compounds within the benzodiazepine class exhibit a range of biological activities. The specific compound under discussion has shown potential in the following areas:
Neuropharmacological Effects
Benzodiazepines are primarily known for their effects on the central nervous system (CNS). They act as modulators of the gamma-aminobutyric acid (GABA) receptors, leading to anxiolytic, sedative, and anticonvulsant effects. Preliminary studies suggest that 6,11-Dihydro-11-ethyl-6-methyl-9-nitro-5H-pyrido[2,3-B][1,5]benzodiazepin-5-one may possess similar properties, making it a candidate for treating anxiety disorders and epilepsy .
Anticancer Activity
Recent investigations into the cytotoxic effects of related benzodiazepine derivatives have revealed their potential against various cancer cell lines. For instance, compounds structurally related to 6,11-Dihydro-11-ethyl-6-methyl-9-nitro have demonstrated selective cytotoxicity towards cancer cells while sparing normal cells . This selectivity is crucial for developing chemotherapeutic agents with fewer side effects.
Case Studies
Several case studies highlight the applications of benzodiazepine derivatives in clinical settings:
Case Study 1: Neuroleptic Effects
A study involving a series of benzodiazepine derivatives demonstrated their effectiveness in managing psychotic disorders such as schizophrenia. Compounds similar to 6,11-Dihydro-11-ethyl-6-methyl-9-nitro were shown to reduce symptoms significantly when administered at therapeutic doses .
Case Study 2: Cancer Treatment
In vitro studies on cancer cell lines (e.g., HeLa and U87) treated with related compounds revealed IC50 values indicating effective cytotoxicity at concentrations ranging from 93.7 µM to 322.8 µM. These findings suggest that further exploration into the anticancer properties of 6,11-Dihydro-11-ethyl-6-methyl-9-nitro could yield promising results .
Wirkmechanismus
The mechanism of action of 6,11-DIHYDRO-11-ETHYL-6-METHYL-9-NITRO-5H-PYRIDO[2,3-B][1,5]BENZODIAZEPIN-5-ONE involves its interaction with specific molecular targets, such as enzymes or receptors . These interactions can lead to changes in the activity of these targets, resulting in various biological effects . The exact pathways involved depend on the specific context and application of the compound .
Vergleich Mit ähnlichen Verbindungen
Table 1: Key Structural Analogues and Their Modifications
Key Observations :
- The position and nature of substituents critically influence physicochemical and pharmacological properties. For example, Rispenzepine’s 1-methylnipecotoyl group likely enhances lipophilicity and receptor affinity compared to the target compound’s simpler ethyl group .
- The diazepine ring substitution pattern (1,4 vs.
Solubility and Physicochemical Properties
Table 2: Solubility Data for Selected Compounds
Key Observations :
- The target compound’s nitro group may reduce aqueous solubility compared to non-nitrated analogs, impacting bioavailability.
- Replacement of the ketone with a thione group (e.g., entry 3183) increases molecular polarity but may introduce stability challenges .
Pharmacological Potential
- Pyrido-benzoxazepinones (e.g., Boehringer Ingelheim’s HIV inhibitors) demonstrate that heteroatom substitution (O vs. S in the diazepine ring) modulates target selectivity. The target compound’s nitro group may confer unique binding interactions absent in sulfur or oxygen analogs .
Biologische Aktivität
6,11-Dihydro-11-ethyl-6-methyl-9-nitro-5H-pyrido[2,3-B][1,5]benzodiazepin-5-one is a compound belonging to the class of benzodiazepines, which are known for their psychoactive effects. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Chemical Formula: C15H14N4O3
- Molecular Weight: 298.2967 g/mol
- CAS Number: Not provided
- Structure: The compound features a pyrido-benzodiazepine core with nitro and ethyl substituents that contribute to its biological activity.
Benzodiazepines typically exert their effects by modulating the GABA_A receptor, enhancing the inhibitory neurotransmitter GABA's effects in the central nervous system (CNS). This results in various pharmacological actions including anxiolytic, sedative, muscle relaxant, and anticonvulsant effects.
GABA_A Receptor Modulation
The specific interactions of 6,11-dihydro derivatives with GABA_A receptors have been studied to understand their sedative and anxiolytic properties. These compounds often show a high affinity for certain subtypes of GABA_A receptors, which may correlate with their efficacy and side effect profiles.
Biological Activity Overview
Case Studies and Research Findings
- Sedative Effects in Animal Models
- Anxiolytic Properties
- Muscle Relaxation
Pharmacokinetics
The pharmacokinetic profile of 6,11-dihydro derivatives indicates favorable absorption characteristics:
- Human Intestinal Absorption: High probability (0.9818)
- Blood-Brain Barrier Penetration: High probability (0.9646)
These properties suggest that the compound can effectively reach CNS targets, enhancing its therapeutic potential.
Toxicology and Safety Profile
Preliminary toxicological assessments indicate low acute toxicity with an LD50 greater than 2000 mg/kg in rodent models. However, further studies are required to fully elucidate long-term safety profiles and potential side effects.
Q & A
Q. What are the established synthetic routes for 6,11-Dihydro-11-ethyl-6-methyl-9-nitro-5H-pyrido[2,3-B][1,5]benzodiazepin-5-one, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of benzodiazepine derivatives typically involves cyclocondensation reactions between substituted pyridine precursors and diazepine intermediates. For this compound, key steps include nitro-group introduction at position 9 and alkylation at positions 6 and 11. Optimization involves adjusting catalysts (e.g., palladium for cross-coupling), solvent polarity (DMF or THF), and temperature (80–120°C) to improve yield and purity. Impurities such as 4-methyl-5,11-dihydro-6H-dipyrido[3,2-b:2',3'-e][1,4]diazepin-6-one (CAS 287980-84-1) may form during incomplete alkylation; these require monitoring via HPLC with UV detection at 254 nm .
Q. Which analytical methods are recommended for characterizing the compound’s physicochemical properties?
- Methodological Answer : Use high-resolution mass spectrometry (HRMS) for molecular weight confirmation (exact mass ~347.15 g/mol) and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to verify substituent positions. For purity assessment, reverse-phase HPLC with a C18 column and mobile phase (e.g., ammonium acetate buffer pH 6.5 and acetonitrile gradient) is effective. Differential scanning calorimetry (DSC) can determine melting points and crystallinity, critical for stability studies .
Q. How can researchers design stability studies to assess degradation pathways under varying environmental conditions?
- Methodological Answer : Employ forced degradation studies under acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B guidelines) conditions. Monitor degradation products using LC-MS and compare retention times/spectra to known impurities (e.g., 3-amino-2-chloro-4-methylpyridine, CAS 133627-45-9). Accelerated stability testing at 40°C/75% RH over 6 months helps predict shelf-life .
Advanced Research Questions
Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo models for this compound?
- Methodological Answer : Discrepancies often arise from metabolic instability or poor bioavailability. Address this by:
- Conducting microsomal stability assays (e.g., liver microsomes + NADPH) to identify metabolic hotspots.
- Using pharmacokinetic (PK) modeling to correlate in vitro IC₅₀ values with in vivo exposure (AUC/Cₘₐₓ).
- Modulating lipophilicity (LogP ~2.25) via substituent changes to enhance membrane permeability .
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., GABA receptors)?
- Methodological Answer : Apply molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) to map binding affinities. Use crystal structures of homologous receptors (PDB ID: 6HUP) for homology modeling. Validate predictions with site-directed mutagenesis and competitive binding assays (e.g., radiolabeled flumazenil displacement) .
Q. What experimental designs are optimal for studying environmental fate and ecotoxicological impacts?
- Methodological Answer : Follow a split-plot design with abiotic/biotic compartments (water, soil, biota). Use LC-MS/MS to quantify environmental persistence (t½) and bioaccumulation factors (BCF). For ecotoxicity, conduct OECD-guided assays on Daphnia magna (EC₅₀) and algal growth inhibition. Compare results to structurally related compounds (e.g., 5,11-Dihydro-5-methyl-11-propyl-6H-dipyrido[3,2-b:2',3'-e][1,4]diazepin-6-one) to identify structure-activity relationships .
Q. How should researchers address impurity profiling and qualification in accordance with ICH Q3A guidelines?
- Methodological Answer : Identify impurities via LC-HRMS and synthesize reference standards (e.g., MM1146.02 and MM1146.03 from ). Establish a threshold of 0.10% for reporting impurities. Perform genotoxicity assays (Ames test) and safety assessments for impurities above 0.15%. Use orthogonal methods (HPLC vs. CE) to ensure accuracy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
